2-Amino-6-(aminomethyl)benzothiazole 2-Amino-6-(aminomethyl)benzothiazole
Brand Name: Vulcanchem
CAS No.: 496841-89-5
VCID: VC7917107
InChI: InChI=1S/C8H9N3S/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,4,9H2,(H2,10,11)
SMILES: C1=CC2=C(C=C1CN)SC(=N2)N
Molecular Formula: C8H9N3S
Molecular Weight: 179.24 g/mol

2-Amino-6-(aminomethyl)benzothiazole

CAS No.: 496841-89-5

Cat. No.: VC7917107

Molecular Formula: C8H9N3S

Molecular Weight: 179.24 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-(aminomethyl)benzothiazole - 496841-89-5

Specification

CAS No. 496841-89-5
Molecular Formula C8H9N3S
Molecular Weight 179.24 g/mol
IUPAC Name 6-(aminomethyl)-1,3-benzothiazol-2-amine
Standard InChI InChI=1S/C8H9N3S/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,4,9H2,(H2,10,11)
Standard InChI Key VSSMEYORQAJPBM-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1CN)SC(=N2)N
Canonical SMILES C1=CC2=C(C=C1CN)SC(=N2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a benzothiazole ring—a fused bicyclic system containing benzene and thiazole rings. The amino (NH2-\text{NH}_2) group at position 2 and the aminomethyl (CH2NH2-\text{CH}_2\text{NH}_2) group at position 6 introduce polar and nucleophilic character. The IUPAC name, 6-(aminomethyl)-1,3-benzothiazol-2-amine, reflects this substitution pattern .

Physicochemical Characteristics

Key properties include:

  • Molecular weight: 179.24 g/mol

  • Melting point: 150–160°C

  • Solubility: Moderately soluble in polar organic solvents (e.g., ethanol, DMSO)

  • Hydrogen bonding capacity: Two hydrogen bond donors and four acceptors, contributing to its interaction with biological targets .

Table 1: Computed Physicochemical Properties

PropertyValue
XLogP30.9
Topological Polar Surface Area93.2 Ų
Rotatable Bond Count1
Heavy Atom Count12

The relatively low partition coefficient (XLogP3=0.9\text{XLogP3} = 0.9) suggests moderate hydrophilicity, aligning with its solubility profile .

Synthesis and Purification

Synthetic Routes

2-Amino-6-(aminomethyl)benzothiazole is synthesized through functionalization of the benzothiazole scaffold. Common methods include:

  • Cyclization of Thiourea Derivatives: Reaction of 2-aminobenzonitrile derivatives with sulfur sources under controlled conditions.

  • Nucleophilic Substitution: Introduction of the aminomethyl group via reaction with methylamine or its derivatives.

  • Reductive Amination: Conversion of a ketone or aldehyde intermediate at position 6 to the aminomethyl group using reducing agents .

Purification and Quality Control

The compound is typically purified via recrystallization from ethanol or column chromatography, achieving ≥95% purity . Analytical techniques such as HPLC and NMR ensure batch consistency, critical for research applications .

Biological Activities and Mechanisms

Antimicrobial Properties

Structural analogs like 2-amino-6-methylbenzothiazole exhibit broad-spectrum antimicrobial activity, suggesting similar potential for 2-amino-6-(aminomethyl)benzothiazole . The aminomethyl group may enhance membrane penetration, disrupting bacterial cell walls.

Enzyme Inhibition

Preliminary studies indicate inhibition of bacterial dihydrofolate reductase (DHFR), a target for antibiotics. The compound’s amino groups likely interact with the enzyme’s active site, analogous to trimethoprim.

Cellular Pathway Modulation

In eukaryotic systems, the compound may interfere with redox signaling pathways due to its thiazole ring, which can participate in electron transfer reactions.

Industrial and Research Applications

Pharmaceutical Development

As a DHFR inhibitor, the compound serves as a lead structure for novel antibiotics. Its modifiable functional groups allow derivatization to optimize pharmacokinetics .

Materials Science

The benzothiazole core’s aromaticity and sulfur content make it suitable for conductive polymers or corrosion inhibitors.

Agrochemistry

Derivatives are explored as fungicides, leveraging their thiazole moiety’s affinity for fungal cytochrome P450 enzymes.

Structural Analogs and Comparative Analysis

Table 2: Comparison with Benzothiazole Derivatives

CompoundSubstituentsKey Properties
2-Amino-6-(aminomethyl)benzothiazole−NH₂, −CH₂NH₂Antimicrobial, enzyme inhibition
2-Amino-6-methylbenzothiazole−NH₂, −CH₃Antimicrobial
BenzothiazoleNonePrecursor for derivatives

The aminomethyl group in 2-amino-6-(aminomethyl)benzothiazole enhances solubility and target interaction compared to methyl-substituted analogs .

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